molecular formula C21H33Cl2N3O3 B611080 N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride CAS No. 1394808-20-8

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride

カタログ番号: B611080
CAS番号: 1394808-20-8
分子量: 446.4 g/mol
InChIキー: LCPQCTBHZPMVFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

サメリサントは、SUVN-G3031としても知られており、強力で選択的なヒスタミンH3受容体逆アゴニストです。ナルコレプシーなどの睡眠関連障害の治療に有望な可能性を示しています。 サメリサントは、脳への浸透性と経口バイオアベイラビリティが良好であるため、治療用途の候補として有望です .

製法

サメリサントの合成は、主要な中間体の調製から始まるいくつかのステップを伴います。 最終生成物は、高純度と高収率を確保するために、一連の精製ステップを経て得られます . 産業生産方法は、スケーラビリティと費用対効果を実現するために、反応条件を最適化することに重点を置いています。

準備方法

The synthesis of Samelisant involves several steps, starting with the preparation of key intermediatesThe final product is obtained through a series of purification steps to ensure high purity and yield . Industrial production methods focus on optimizing reaction conditions to achieve scalability and cost-effectiveness.

化学反応の分析

サメリサントは、次のようなさまざまな化学反応を起こします。

    酸化: サメリサントは、特定の条件下で酸化されて対応する酸化物を生成する可能性があります。

    還元: 還元反応は、分子の官能基を修飾するために使用できます。

    置換: サメリサントは、特定の原子または基が他の原子または基と置換される置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。

科学研究アプリケーション

サメリサントは、広範な科学研究アプリケーションを持っています。

科学的研究の応用

Structural Features

The compound features:

  • A piperidine ring connected to a morpholine structure.
  • An ether linkage that enhances its pharmacological profile.

These structural characteristics contribute to its unique interactions with neurotransmitter systems, particularly in modulating cognitive functions.

Cognitive Enhancement

SUVN-G3031 has been investigated for its potential to improve cognitive performance. Preclinical studies indicate that it may enhance memory retention and learning abilities by increasing the release of neurotransmitters such as acetylcholine and norepinephrine in the central nervous system. This mechanism is particularly relevant in models of cognitive impairment, such as Alzheimer's disease.

Case Studies

  • Alzheimer's Disease Models :
    • In animal studies, SUVN-G3031 demonstrated improved performance on memory tasks compared to control groups.
    • Enhanced synaptic plasticity was observed, suggesting a mechanism for memory improvement.
  • Cognitive Impairment :
    • Research has shown that SUVN-G3031 can reverse cognitive deficits induced by various neurotoxic agents in rodent models.

Neurodegenerative Disorders

The compound's role as a histamine H3 receptor antagonist positions it as a candidate for treating neurodegenerative diseases characterized by cognitive decline. Its ability to modulate neurotransmitter levels suggests potential benefits in conditions like Parkinson's and Huntington's diseases.

Anti-obesity Effects

Research indicates that SUVN-G3031 may also play a role in appetite regulation, which could be beneficial for weight management therapies. Its interaction with the histamine H3 receptor is linked to alterations in feeding behavior and energy metabolism.

Comparative Analysis with Related Compounds

To contextualize the unique properties of SUVN-G3031, a comparison with other similar compounds is essential:

Compound NameStructureKey Features
JNJ-7777120Similar piperidine structureHistamine H4 receptor antagonist; used in inflammatory conditions
PitolisantContains piperidine and morpholineApproved for narcolepsy; acts as a histamine H3 receptor antagonist
AAZ-A-154Piperidine-basedSelective H3 receptor antagonist; investigated for cognitive enhancement

Uniqueness of SUVN-G3031

SUVN-G3031 stands out due to its potent selectivity for the histamine H3 receptor and its dual potential applications in cognitive enhancement and obesity management, areas not fully addressed by other similar compounds.

作用機序

サメリサントは、ヒスタミンH3受容体で逆アゴニストとして作用することで効果を発揮します。これらの受容体に結合することにより、その活性を阻害し、脳内のヒスタミン、ドーパミン、ノルエピネフリンのレベルの上昇につながります。 この神経伝達物質レベルの調節は、覚醒促進効果と抗カタプレキシー効果をもたらし、サメリサントをナルコレプシーの治療のための有望な候補としています .

類似化合物との比較

サメリサントは、ヒスタミンH3受容体逆アゴニストとしての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

生物活性

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide; dihydrochloride, commonly known as Samelisant or SUVN-G3031, is a novel compound with significant biological activity primarily as a selective inverse agonist of the histamine H3 receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in sleep-related disorders and cognitive enhancement.

  • IUPAC Name : N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide; dihydrochloride
  • Molecular Formula : C21H33Cl2N3O3
  • Molecular Weight : 446.4 g/mol
  • CAS Number : 1394808-20-8

Samelisant functions by binding to the histamine H3 receptor, stabilizing it in an inactive conformation and thereby inhibiting the signaling pathways typically activated by histamine. This mechanism leads to increased levels of neurotransmitters such as acetylcholine and norepinephrine in the central nervous system, which can enhance cognitive functions and promote wakefulness.

In Vitro Studies

In vitro assays have demonstrated that Samelisant has a high binding affinity for the human histamine H3 receptor (hH3R) with a Ki of 8.73 nM. It exhibits selectivity over more than 70 other targets, making it a promising candidate for therapeutic applications without significant off-target effects .

In Vivo Studies

Preclinical studies using orexin knockout mice—an established model for narcolepsy—showed that Samelisant significantly increases wakefulness and reduces non-rapid eye movement sleep. The compound also decreased the frequency of cataplexy episodes, indicating its potential utility in treating narcolepsy .

Sleep Disorders

Samelisant is being investigated for its efficacy in treating sleep disorders such as narcolepsy. It has completed Phase 1 clinical trials focusing on safety and tolerability, with promising results indicating its potential as a monotherapy for narcolepsy .

Cognitive Enhancement

Research indicates that Samelisant may enhance cognitive performance in models of Alzheimer's disease and other neurodegenerative conditions. It improves memory retention and learning abilities by modulating neurotransmitter release and increasing synaptic plasticity .

Summary of Key Findings

Study TypeFindings
In VitroHigh affinity for hH3R (Ki = 8.73 nM); selective over 70 other targets
PreclinicalIncreased wakefulness; reduced cataplexy in orexin knockout mice
Clinical TrialsCompleted Phase 1 trials; ongoing Phase 2 trials for narcolepsy
Cognitive EffectsEnhanced memory retention and learning in Alzheimer's models

Case Studies

In clinical settings, Samelisant's effects on patients with narcolepsy have been documented through various trials. One notable study evaluated changes in the Epworth Sleepiness Scale (ESS) scores from baseline as a primary endpoint, alongside secondary endpoints such as Maintenance of Wakefulness Test (MWT) scores .

特性

CAS番号

1394808-20-8

分子式

C21H33Cl2N3O3

分子量

446.4 g/mol

IUPAC名

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride

InChI

InChI=1S/C21H31N3O3.2ClH/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18;;/h4-7,18,20H,1-3,8-16H2,(H,22,25);2*1H

InChIキー

LCPQCTBHZPMVFX-UHFFFAOYSA-N

SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl

正規SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SUVN-G3031;  SUVN G3031;  SUVN-G 3031.

製品の起源

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-[4-(1-Cyclobutyl piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (70 g, 0.187 moles) in diethyl ether (2.3 L) and methanol (350 mL) was treated with 31.5% w/v methanolic hydrochloric acid (54.36 mL, 0.469 moles). The reaction mass was further stirred 2-3 hours at room temperature. The solvent was decanted and the resulting solid mass was washed with ether (3×250 mL) and dried under reduced pressure to obtain title compound 70 g (Yield: 83.9%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
54.36 mL
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
83.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。